trans-2-Hexenal
Overview
Description
trans-2-Hexenal: is a naturally occurring unsaturated aldehyde with the molecular formula C6H10O. It is a colorless to pale yellow liquid with a sharp, green, and slightly pungent odor. This compound is found in various fruits and vegetables, such as tomatoes, bananas, and black tea, and is known for its characteristic “green” aroma . It is widely used in the flavor and fragrance industry to impart a fresh, leafy note to products.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Hexenoic Acid: trans-2-Hexenal can be synthesized by reducing hexenoic acid with formic acid vapors over manganese dioxide at 350°C.
Oxidation of Hexenol: Another method involves the oxidation of the corresponding hexenol.
Condensation of Acetaldehyde with n-Butyraldehyde: This method involves the condensation of acetaldehyde with n-butyraldehyde.
Industrial Production Methods: In industrial settings, this compound is often produced using the condensation method due to its efficiency and high yield. The reaction typically involves the use of catalysts and controlled reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Hexenal undergoes oxidation reactions, forming products such as butanal and formic acid.
Reduction: It can be reduced to hexenol.
Substitution: this compound can participate in substitution reactions, particularly with chlorine atoms, forming products like 2-chlorohexenal.
Common Reagents and Conditions:
Oxidation: Chlorine atoms (Cl) and ozone (O3) are common oxidizing agents used in the reactions involving this compound
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Chlorine gas (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Butanal, formic acid, and 2-hexenoic acid.
Reduction: Hexenol.
Substitution: 2-Chlorohexenal.
Scientific Research Applications
Chemistry: trans-2-Hexenal is used as a reagent in organic synthesis and as a standard in analytical chemistry for the evaluation of the quality of virgin olive oils .
Biology: It has been studied for its role in plant defense mechanisms, where it is released by damaged leaves to deter herbivores and attract predators of herbivores .
Medicine: Research has shown that this compound possesses antimicrobial properties, making it a potential candidate for developing natural preservatives and antifungal agents .
Industry: In the flavor and fragrance industry, this compound is used to impart a fresh, green aroma to various products, including perfumes, air fresheners, and food flavorings .
Mechanism of Action
trans-2-Hexenal exerts its effects primarily through its interaction with cell membranes. It disrupts the integrity of fungal cell membranes, leading to increased permeability and leakage of cell components . This disruption is often accompanied by the accumulation of reactive oxygen species (ROS) and cell dysfunction . The compound also downregulates several pathogenicity genes in fungi, further inhibiting their growth .
Comparison with Similar Compounds
2-Hexenal (Z)-:
Hexanal: A saturated aldehyde with a similar carbon chain length but lacks the double bond.
Uniqueness: this compound is unique due to its unsaturated nature and the presence of the trans configuration, which imparts distinct chemical reactivity and sensory properties. Its ability to act as a signaling molecule in plants and its antimicrobial properties further distinguish it from similar compounds .
Properties
IUPAC Name |
(E)-hex-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDOYVRWFFCFHM-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041425 | |
Record name | (2E)-2-Hexenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |
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Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma | |
Record name | 2-Hexenal, (2E)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | trans-2-Hexenal | |
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Record name | 2-Hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
47.00 °C. @ 17.00 mm Hg | |
Record name | 2-Hexenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-Hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.841-0.848 | |
Record name | 2-Hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
6.6 [mmHg] | |
Record name | 2-Hexenal | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | trans-2-Hexenal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18096 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6728-26-3, 505-57-7, 1335-39-3 | |
Record name | trans-2-Hexenal | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=6728-26-3 | |
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Record name | 2-Hexenal | |
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Record name | Hexenal | |
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Record name | trans-2-Hexenal | |
Source | ChemIDplus | |
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Record name | 2-Hexenal, (2E)- | |
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Record name | 2-Hexenal | |
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Record name | (2E)-2-Hexenal | |
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Record name | trans-hex-2-enal | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.072 | |
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Record name | Hex-2-enal | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.286 | |
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Record name | 2-HEXENAL, (2E)- | |
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Record name | 2-Hexenal | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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